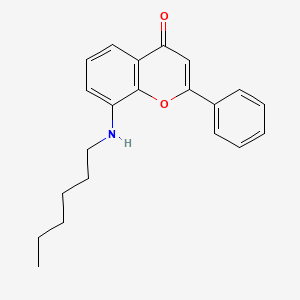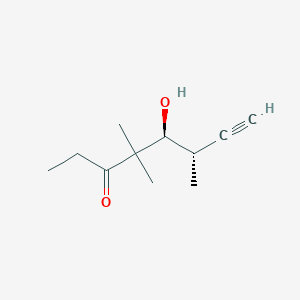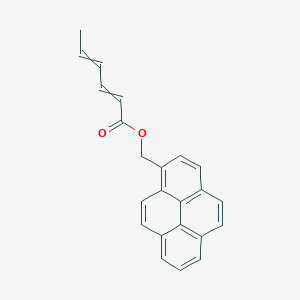
(Pyren-1-yl)methyl hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyren-1-yl)methyl hexa-2,4-dienoate is a chemical compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol . This compound features a pyrene moiety attached to a hexa-2,4-dienoate ester, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexa-2,4-dienoate typically involves the esterification of pyrene-1-methanol with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize yield and purity, followed by crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(Pyren-1-yl)methyl hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1-carboxylic acid derivatives.
Reduction: The double bonds in the hexa-2,4-dienoate can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Pyren-1-yl)methyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential in bioimaging and as a molecular marker.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (Pyren-1-yl)methyl hexa-2,4-dienoate largely depends on its interaction with molecular targets. The pyrene moiety can intercalate into DNA, making it useful for nucleic acid diagnostics . Additionally, the compound’s ester group can undergo hydrolysis, releasing the active pyrene-1-methanol, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrene-1-methanol: Shares the pyrene moiety but lacks the hexa-2,4-dienoate ester group.
Hexa-2,4-dienoic acid: Contains the diene structure but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: An oxidized form of pyrene-1-methanol.
Uniqueness
(Pyren-1-yl)methyl hexa-2,4-dienoate is unique due to its combination of a fluorescent pyrene moiety and a reactive hexa-2,4-dienoate ester group. This dual functionality makes it versatile for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
920740-89-2 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
pyren-1-ylmethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C23H18O2/c1-2-3-4-8-21(24)25-15-19-12-11-18-10-9-16-6-5-7-17-13-14-20(19)23(18)22(16)17/h2-14H,15H2,1H3 |
InChI Key |
JIHDEOACKLCCER-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
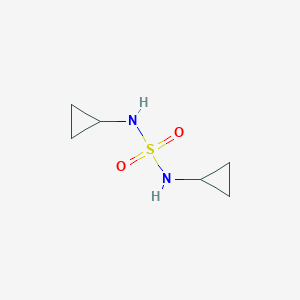
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
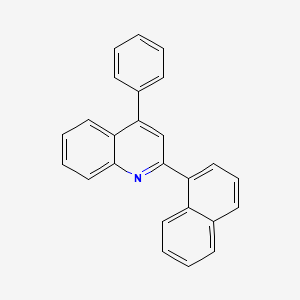
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)
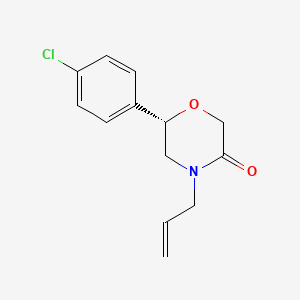
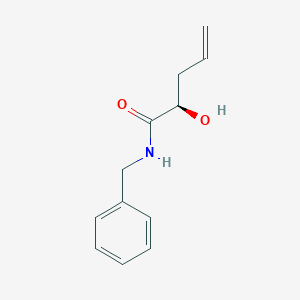
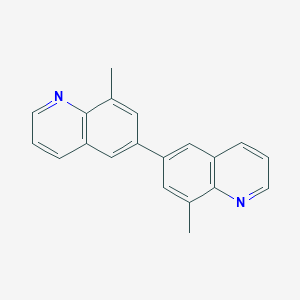
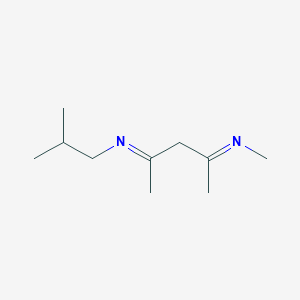
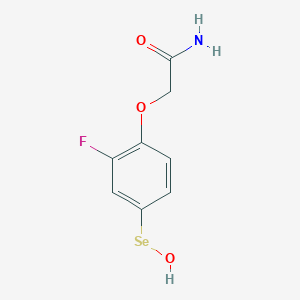
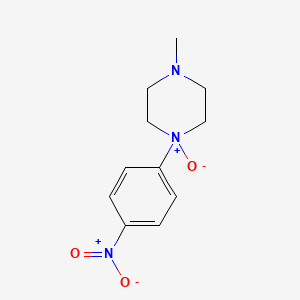
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
